Leucosesterlactone
Description
Leucosesterlactone is a sesterterpene lactone isolated from Leucosceptrum canum Sm., a plant native to temperate Himalayan regions, Myanmar, and China. The compound was first identified in 2007 alongside other sesterterpenes, such as leucosceptrine and leucosesterterpenone, during phytochemical investigations of the plant . Structurally, sesterterpenes are characterized by a 25-carbon backbone, and this compound distinguishes itself through the presence of a lactone ring, a feature critical to its reactivity and bioactivity.
Properties
Molecular Formula |
C25H36O6 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(2R)-2-[(3S)-4-[(4S,4aS,5R,7aS,8R,8aR)-4,8a-dihydroxy-2,2,5,8-tetramethyl-4a,5,6,7,7a,8-hexahydrocyclopenta[f][1]benzofuran-4-yl]-3-methyl-4-oxobutyl]-3-methyl-2H-furan-5-one |
InChI |
InChI=1S/C25H36O6/c1-13-7-9-17-16(4)25(29)19(12-23(5,6)31-25)24(28,21(13)17)22(27)14(2)8-10-18-15(3)11-20(26)30-18/h11-14,16-18,21,28-29H,7-10H2,1-6H3/t13-,14+,16-,17-,18-,21+,24-,25-/m1/s1 |
InChI Key |
CZSWARCYWCYVPW-SHWZWCJUSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H]1[C@](C3=CC(O[C@@]3([C@@H]2C)O)(C)C)(C(=O)[C@@H](C)CC[C@@H]4C(=CC(=O)O4)C)O |
Canonical SMILES |
CC1CCC2C1C(C3=CC(OC3(C2C)O)(C)C)(C(=O)C(C)CCC4C(=CC(=O)O4)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparison
Leucosesterlactone belongs to the sesterterpene lactone subclass, differing from related compounds in its functional groups and ring systems:
- Leucosceptrine (3) : A sesterterpene alkaloid from the same plant, lacking a lactone ring but featuring an amine or imine functional group .
- Daibulactones A and B (rel) : Listed in as structurally related lactones, but their backbone (e.g., diterpene vs. sesterterpene) and substitution patterns remain unspecified in the provided data .
Analytical Characterization Challenges
While this compound’s isolation involved standard techniques (e.g., chromatography, NMR), the evidence lacks explicit spectral data for direct comparison with analogs. For instance, lactone-specific IR carbonyl stretches (~1,740 cm⁻¹) or NMR signals (e.g., δ 170–180 ppm for lactone carbons) could differentiate it from ketone-bearing leucosesterterpenone .
Research Implications and Limitations
Current studies highlight this compound’s structural uniqueness among sesterterpenes but leave gaps in mechanistic and comparative bioactivity analyses. Key research priorities include:
- Bioassays : Comparing insecticidal potency across Leucosceptrum canum sesterterpenes to identify structure-activity relationships.
- Synthetic Studies : Exploring lactone ring modifications to enhance bioactivity or stability.
- Cross-Species Comparisons : Profiling lactones like daibulactones or Mabetaarilactones for convergent ecological functions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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